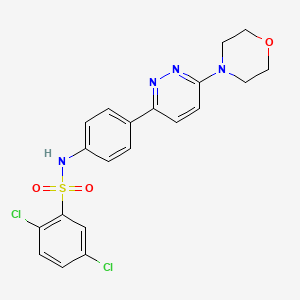

2,5-dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,5-dichloro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18Cl2N4O3S/c21-15-3-6-17(22)19(13-15)30(27,28)25-16-4-1-14(2-5-16)18-7-8-20(24-23-18)26-9-11-29-12-10-26/h1-8,13,25H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFLSGYFSVOBQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18Cl2N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,5-Dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide is a complex organic compound with potential therapeutic applications. Its unique structure, characterized by a dichloro-substituted benzene ring and a morpholinopyridazinyl moiety, suggests significant biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic uses of this compound based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 429.3 g/mol. The compound features two chlorine atoms at positions 2 and 5 on the benzene ring, contributing to its reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 429.3 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within various biological pathways. Research indicates that the compound may act as an inhibitor for certain enzymes or receptors, modulating their activity and influencing downstream signaling pathways.

The presence of the morpholinopyridazinyl group enhances its binding affinity to these targets, potentially improving its pharmacokinetic properties compared to related compounds.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines, suggesting its role as a potential anticancer agent. The mechanism involves inducing apoptosis and inhibiting cell cycle progression through modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways.

Anti-inflammatory Effects

In addition to anticancer activity, this compound has demonstrated anti-inflammatory properties. It appears to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-kB signaling pathways in vitro.

Case Studies

- Cell Line Studies : In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a significant reduction in cell viability (IC50 values ranging from 10 to 20 µM). The study highlighted the compound's ability to induce apoptosis as evidenced by increased annexin V staining and caspase-3 activation.

- In Vivo Models : In murine models of inflammation, administration of the compound led to a marked decrease in edema and inflammatory markers compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated tissues.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2,5-Dichloro-N-(4-(6-piperidinopyridazin-3-yl)phenyl)benzenesulfonamide | Piperidine instead of morpholine | Moderate anticancer activity |

| 2,4-Dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide | Different chlorine substitution pattern | Stronger anti-inflammatory effects |

Q & A

What are the key synthetic challenges in preparing 2,5-dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide, and how can reaction conditions be optimized to improve yield?

Basic Research Question

The synthesis involves sequential coupling of the morpholine-pyridazine and dichlorobenzenesulfonamide moieties. Key challenges include:

- Regioselectivity : Ensuring proper substitution on the pyridazine ring (6-position) and benzenesulfonamide core (2,5-dichloro) .

- Coupling Efficiency : Optimizing Buchwald-Hartwig or Ullmann-type couplings for aryl-amine bond formation between the pyridazine and phenyl groups .

Methodological Recommendations : - Use palladium catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos for efficient cross-coupling .

- Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products .

- Optimize temperature (80–120°C) and solvent polarity (DMF or DMSO) to enhance solubility of aromatic intermediates .

How can researchers validate the structural integrity of this compound post-synthesis?

Basic Research Question

Structural confirmation requires multi-technique analysis:

- X-ray Crystallography : Resolve bond angles and confirm regiochemistry of the morpholine-pyridazine linkage (critical for bioactivity) .

- NMR Spectroscopy : Use H and C NMR to verify substituent positions (e.g., distinguish between 2,5-dichloro vs. other substitution patterns) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₂₁H₁₈Cl₂N₄O₃S) and rule out isotopic impurities .

What experimental strategies can resolve contradictions in reported biological activities of this compound across different assays?

Advanced Research Question

Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from:

- Assay Conditions : Variations in pH, solvent (DMSO concentration), or cell line sensitivity .

- Metabolic Stability : Differences in hepatic microsome stability across species (e.g., human vs. murine models) .

Methodological Solutions : - Standardize assay protocols (e.g., fixed DMSO ≤0.1%, use isogenic cell lines) .

- Perform parallel studies with structurally analogous compounds (e.g., replacing morpholine with piperidine) to isolate pharmacophore contributions .

- Conduct pharmacokinetic profiling (e.g., plasma protein binding, CYP450 interactions) to contextualize in vitro vs. in vivo results .

How can structure-activity relationship (SAR) studies be designed to enhance the compound’s selectivity for target enzymes?

Advanced Research Question

SAR optimization requires systematic substitution:

- Pyridazine Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 6-position to enhance π-stacking with enzyme active sites .

- Sulfonamide Tail : Replace chlorine with fluorinated groups to improve membrane permeability and reduce off-target binding .

Methodological Framework : - Synthesize derivatives via Suzuki-Miyaura coupling for diverse aryl substitutions .

- Use molecular docking (e.g., AutoDock Vina) to predict binding poses with target enzymes (e.g., carbonic anhydrase IX) .

- Validate selectivity via kinase profiling panels to rule out polypharmacology .

What analytical techniques are critical for assessing the compound’s stability under physiological conditions?

Basic Research Question

Stability impacts therapeutic potential:

- Forced Degradation Studies : Expose the compound to acidic/basic/oxidative conditions and analyze degradation products via LC-MS .

- Thermogravimetric Analysis (TGA) : Determine thermal stability (critical for storage) .

- Plasma Stability Assays : Incubate with human plasma and quantify parent compound loss over time using UPLC .

How can researchers address low solubility of this compound in aqueous buffers for in vitro assays?

Advanced Research Question

Poor solubility limits bioavailability:

- Co-Solvent Systems : Use cyclodextrins (e.g., HP-β-CD) or lipid-based nanoemulsions to enhance dispersibility .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) on the sulfonamide moiety to improve water solubility .

- Salt Formation : React with sodium bicarbonate to generate a sodium sulfonate salt .

What mechanistic insights can be gained from studying the compound’s interaction with cytochrome P450 enzymes?

Advanced Research Question

CYP450 interactions inform toxicity and drug-drug interactions:

- Recombinant CYP Assays : Test inhibition of CYP3A4/2D6 isoforms using fluorogenic substrates .

- Metabolite Identification : Use LC-QTOF-MS to characterize phase I/II metabolites (e.g., hydroxylation at the morpholine ring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.